Sodium 2-methylprop-2-ene-1-sulfonate
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;2-methylprop-2-ene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3S.Na/c1-4(2)3-8(5,6)7;/h1,3H2,2H3,(H,5,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHIIIPPJJXYRY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044840 | |
| Record name | Sodium 2-methylprop-2-ene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 2-Propene-1-sulfonic acid, 2-methyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1561-92-8 | |
| Record name | Methallyl sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propene-1-sulfonic acid, 2-methyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 2-methylprop-2-ene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-methylprop-2-ene-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.856 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | METHALLYL SULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARA0T9ZU4A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Scientific Research Applications
Polymer Chemistry
Sodium 2-methylprop-2-ene-1-sulfonate is primarily utilized as a monomer in the synthesis of various polymers. Its unique structure allows it to act as a chain transfer agent and a functional monomer in copolymerization processes.
Copolymerization
- Applications : It can copolymerize with acrylic acid, acrylamide, and maleic anhydride, enhancing properties such as dyeability and heat resistance in the resulting materials.
- Case Study : Research shows that incorporating this compound into polyacrylonitrile (PAN) improves the material's weaving properties and overall performance in textile applications .
Water Treatment
This compound is effective in water treatment processes, particularly as a scale inhibitor.
Scale Inhibition
- Mechanism : The compound exhibits good scale inhibition effects for calcium phosphate, zinc salts, and calcium sulfate.
- Data Table :
| Compound | Scale Inhibition Efficiency |
|---|---|
| Calcium Phosphate | High |
| Zinc Salts | Moderate |
| Calcium Sulfate | High |
This table summarizes the efficiency of this compound as a scale inhibitor compared to other common agents used in water treatment.
Analytical Chemistry
In analytical applications, this compound is employed in high-performance liquid chromatography (HPLC).
HPLC Applications
- Methodology : It can be separated using reverse phase HPLC methods with mobile phases containing acetonitrile and water. This method is scalable and suitable for isolating impurities in preparative separations .
Case Study
A study demonstrated the use of this compound in pharmacokinetic studies, showcasing its role in drug formulation and analysis. The compound's compatibility with mass spectrometry enhances its utility in pharmaceutical research .
Electroplating
This compound is used as a brightener in nickel electroplating baths, improving the appearance and quality of electroplated surfaces.
Surfactants Production
It serves as a hydrophilic head group in surfactants, particularly in products designed for sensitive skin, such as baby soaps and shampoos, due to its mildness and biodegradability .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonate Compounds
Sodium Allyl Sulfonate (CAS 2495-39-8)
Molecular Formula : C₃H₅NaO₃S | Molecular Weight : 144.13 g/mol
- Structural Difference : Lacks the methyl group at the β-position compared to SMAS.
- Applications : Primarily used in ion-exchange resins and as a reactive surfactant in emulsion polymerization .
Sodium 4-Vinylbenzenesulfonate (CAS 2695-37-6)
Molecular Formula : C₈H₇NaO₃S | Molecular Weight : 206.19 g/mol
- Structural Difference : Contains an aromatic benzene ring and vinyl group, unlike SMAS’s aliphatic structure.
- Properties : Higher molecular weight and hydrophobicity due to the aromatic ring.
- Applications: Used in conductive polymers, ion-exchange membranes, and as a comonomer in styrene-based copolymers .
Sodium Dodecane-1-sulfonate (CAS 2386-53-0)
Molecular Formula : C₁₂H₂₅NaO₃S | Molecular Weight : 272.37 g/mol
- Structural Difference : Features a long alkyl chain (12 carbons) instead of the methallyl group in SMAS.
- Properties : Lower water solubility due to the hydrophobic tail; forms micelles in aqueous solutions.
- Applications : Surfactant in detergents and emulsifiers .
- Safety : Classified as an irritant to skin and eyes .
Comparative Analysis of Key Properties
Functional and Reactivity Differences
- Reactivity in Polymerization :
- Thermal Stability :
SMAS exhibits superior thermal stability (>270°C) compared to sodium dodecane-1-sulfonate, which degrades at lower temperatures .
Industrial Preference and Limitations
- SMAS Advantages :
- Limitations :
Preparation Methods
Synthesis via Nucleophilic Substitution of Methallyl Chloride
The most widely documented method for preparing sodium 2-methylprop-2-ene-1-sulfonate involves the nucleophilic substitution of methallyl chloride (2-methylallyl chloride) with sodium sulfite. This reaction proceeds via an SN2 mechanism, where the sulfite ion displaces the chloride group:
Reaction Conditions and Optimization
-
Temperature : 80–100°C under reflux to enhance reaction kinetics .
-
Solvent : Water or aqueous ethanol to dissolve sodium sulfite and facilitate mixing.
-
Molar Ratio : A 1:1.1 molar ratio of methallyl chloride to sodium sulfite minimizes unreacted starting material .
-
Reaction Time : 6–12 hours, monitored by chloride ion titration or HPLC .
Yield and Purity
Typical yields range from 70–85%, with purity exceeding 95% after recrystallization from ethanol/water mixtures . Side products, such as disulfonates or polymerized alkenes, are suppressed by maintaining neutral pH and avoiding excess sulfite.
Sulfonation of Methallyl Alcohol Followed by Neutralization
An alternative route involves sulfonating methallyl alcohol (2-methyl-2-propen-1-ol) with concentrated sulfuric acid or sulfur trioxide, followed by neutralization with sodium hydroxide:
Key Parameters
-
Sulfonation Agent : Oleum (fuming sulfuric acid) achieves higher conversion rates than concentrated but requires careful temperature control .
-
Temperature : 0–5°C during sulfonation to prevent alkene polymerization .
-
Neutralization : Gradual addition of 20% NaOH to maintain pH 7–8, avoiding exothermic runaway .
Challenges and Mitigation
-
Polymerization Risk : Inhibitors like hydroquinone (0.1–0.5 wt%) are added during sulfonation .
-
By-product Formation : Excess may sulfonate the alkene; stoichiometric control and post-reaction washing mitigate this .
Industrial-Scale Production via Continuous Reactors
Large-scale manufacturing employs continuous-flow reactors to enhance efficiency and consistency. A representative protocol involves:
-
Feedstock Mixing : Methallyl chloride and sodium sulfite solution are fed into a tubular reactor at 90°C.
-
Residence Time : 30–60 minutes, optimized via computational fluid dynamics (CFD) modeling .
-
Product Isolation : Continuous centrifugation and vacuum drying yield technical-grade this compound (≥90% purity) .
Advantages Over Batch Processes
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 70–85 | 95–98 | High | Chloride by-product removal |
| Sulfonation-Neutralization | 65–75 | 90–95 | Moderate | Polymerization risk |
| Continuous Reactor | 85–90 | 90–92 | Very High | High capital investment |
Cost Considerations
-
Raw Materials : Methallyl chloride is cheaper than methallyl alcohol, favoring Method 1 .
-
Waste Management : Method 2 generates acidic wastewater, requiring neutralization before disposal .
Emerging Techniques and Innovations
Electrochemical Sulfonation
Recent studies explore the electrochemical sulfonation of methallyl derivatives using ions in alkaline media. Preliminary results show 60–70% yield at 25°C, reducing energy input .
Catalytic Methods
Heterogeneous catalysts like Amberlyst-15 improve sulfonic acid formation rates by 40% in Method 2, though catalyst deactivation remains a hurdle .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing Sodium 2-methylprop-2-ene-1-sulfonate (SMAS) in polymer applications?
- Methodological Answer : SMAS is typically synthesized via sulfonation of methallyl chloride followed by neutralization with sodium hydroxide. Characterization involves Fourier-transform infrared spectroscopy (FTIR) to confirm sulfonate groups (S-O stretching at ~1040 cm⁻¹) and nuclear magnetic resonance (NMR) for structural validation (e.g., vinyl proton signals at δ 5.0–6.0 ppm). Thermal stability is assessed using thermogravimetric analysis (TGA), showing decomposition above 300°C . Purity is verified via titration for sulfonate content and ion chromatography for chloride impurities (<0.035%) .
Q. How is SMAS utilized as a co-monomer in polycarboxylate superplasticizers for concrete applications?
- Methodological Answer : SMAS improves cement dispersion by introducing sulfonate groups that reduce water demand. Experimental design involves copolymerization with methacrylic acid (MAA) or maleic anhydride (MAH) via free-radical polymerization. Key parameters include monomer molar ratios (e.g., SMAS:MAA = 1:3–1:5), initiator concentration (e.g., 0.5–1.5% ammonium persulfate), and reaction temperature (70–80°C). Performance is evaluated through slump tests (ASTM C143) and compressive strength measurements .
Q. What safety protocols are recommended for handling SMAS in laboratory settings?
- Methodological Answer : Personal protective equipment (PPE) includes nitrile gloves, particulate-filter respirators (EN 143 standard), and lab coats. Avoid dust formation by using fume hoods during weighing. In case of skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention. SMAS is non-hazardous under CLP regulations but requires containment to prevent environmental release .
Advanced Research Questions
Q. What mechanistic insights govern SMAS copolymerization kinetics with acrylic monomers?
- Methodological Answer : Copolymerization reactivity ratios (e.g., between SMAS and acrylamide) are determined using the Fineman-Ross or Kelen-Tüdős methods. Studies suggest SMAS exhibits lower reactivity (r₁ ≈ 0.3–0.5) due to steric hindrance from the methyl group. Kinetic modeling (e.g., Mayo-Lewis equation) optimizes feed ratios to achieve desired chain architectures. Real-time monitoring via Raman spectroscopy tracks monomer conversion rates .
Q. How do structural modifications of SMAS influence its efficacy as a scale inhibitor in water treatment?
- Methodological Answer : Modifications such as introducing hydroxyl groups (via epoxidation) enhance calcium carbonate inhibition. Performance is tested using static scale inhibition assays (NACE TM0374-2007). Results show that modified SMAS achieves >90% inhibition at 10 ppm, compared to 75% for unmodified SMAS. Molecular dynamics simulations reveal stronger adsorption of modified SMAS on calcite surfaces due to increased hydrogen bonding .
Q. What analytical strategies resolve contradictions in reported thermal stability data for SMAS?
- Methodological Answer : Discrepancies in melting points (270–280°C vs. >300°C) arise from differences in sample purity and heating rates. High-resolution TGA coupled with differential scanning calorimetry (DSC) under nitrogen flow (10°C/min) clarifies decomposition steps. Impurities like residual sodium sulfate lower the observed melting point, necessitating recrystallization from ethanol/water mixtures for high-purity samples (>99.5%) .
Notes on Data Consistency & Gaps
- Contradictions : Melting point and decomposition behavior vary with purity ( vs. 24). Standardized purification protocols are critical for reproducibility.
- Gaps : Limited data on SMAS biodegradability and long-term ecotoxicological effects. Future studies should assess OECD 301/302 series tests for environmental risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
